molecular formula C9H14N2O B1277725 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 90565-37-0

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1277725
CAS No.: 90565-37-0
M. Wt: 166.22 g/mol
InChI Key: AZALSABJOMMWCU-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It is a pyrazole derivative, characterized by the presence of an ethanone group attached to a pyrazole ring substituted with ethyl and methyl groups

Preparation Methods

The synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by the acylation of the resulting intermediate with acetyl chloride to form the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like potassium carbonate to facilitate the reactions.

Chemical Reactions Analysis

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate these targets, leading to various biological responses. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZALSABJOMMWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428349
Record name 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90565-37-0
Record name 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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